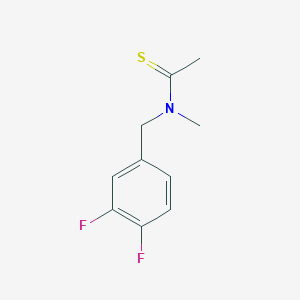
(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a (3-methylbutyl)amino group and a boronic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the (3-Methylbutyl)amino Group: The (3-methylbutyl)amino group can be introduced via a Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under suitable conditions.
Reduction: The boronic acid moiety can be reduced to form boranes.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving boronic acids.
Mecanismo De Acción
The mechanism of action of (5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that contain such functional groups. This interaction can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Boronic Acid Derivatives: Compounds such as bortezomib, a proteasome inhibitor used in cancer therapy, share the boronic acid functional group.
Uniqueness
(5-((Isopentylamino)methyl)thiophen-2-yl)boronic acid is unique due to the combination of its thiophene ring and boronic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H18BNO2S |
|---|---|
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
[5-[(3-methylbutylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO2S/c1-8(2)5-6-12-7-9-3-4-10(15-9)11(13)14/h3-4,8,12-14H,5-7H2,1-2H3 |
Clave InChI |
LXCZCMJRANCDKD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(S1)CNCCC(C)C)(O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-N-[(pent-4-en-1-yl)(propan-2-yl)carbamoyl]-L-valine](/img/structure/B8295685.png)
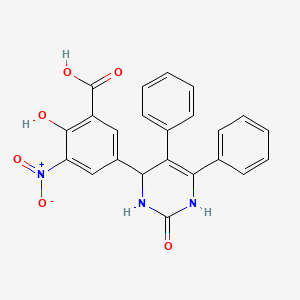



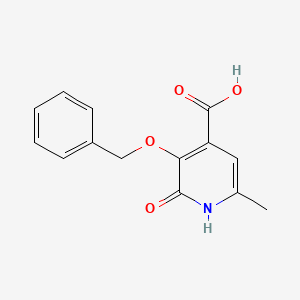
![6-chloro-3-(methylsulfonyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8295725.png)
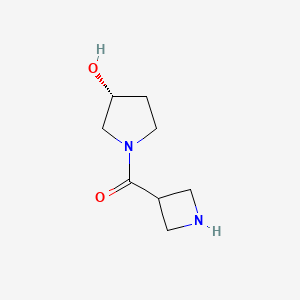
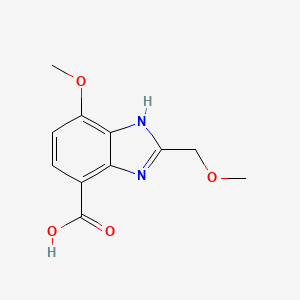
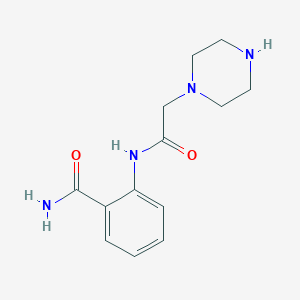
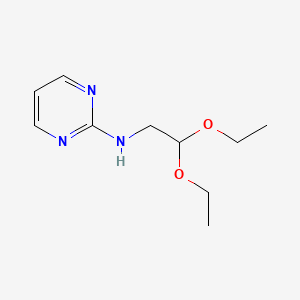
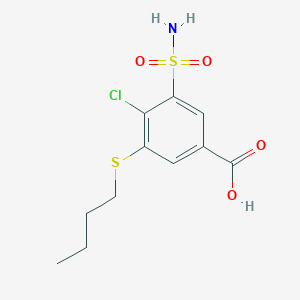
![2-Diethylamino-4-[3-(2-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methyl-pyridine](/img/structure/B8295751.png)
